Casein kinase 1
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Overview
Description
WAY-296818 is a chemical compound known for its role as an inhibitor of casein kinase 1 delta (CK1δ). This compound has a molecular formula of C17H16N2O2S and a molecular weight of 312.39 g/mol . It is primarily used in scientific research to study the inhibition of this compound delta, which is involved in various cellular processes.
Chemical Reactions Analysis
WAY-296818 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the aromatic ring and the functional groups attached to it .
Scientific Research Applications
WAY-296818 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the inhibition of casein kinase 1 delta and its effects on various cellular processes. In biology, the compound is used to investigate the role of this compound delta in cell signaling, circadian rhythms, and neurodegenerative diseases. In medicine, WAY-296818 is being explored as a potential therapeutic agent for conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders .
Mechanism of Action
The mechanism of action of WAY-296818 involves the inhibition of casein kinase 1 delta. This enzyme plays a crucial role in regulating various cellular processes, including cell division, DNA repair, and circadian rhythms. By inhibiting this compound delta, WAY-296818 disrupts these processes, leading to changes in cell signaling and function. The molecular targets and pathways involved in this inhibition are still being studied, but it is known that the compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
WAY-296818 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include other casein kinase inhibitors, such as IC261 and D4476. WAY-296818 is distinguished by its higher potency and selectivity for this compound delta. This makes it a valuable tool for studying the specific functions of this enzyme and its role in various diseases .
Biological Activity
Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that play crucial roles in various cellular processes, including cell proliferation, survival, metabolism, and the regulation of signaling pathways. This article provides a comprehensive overview of the biological activity of CK1, focusing on its isoforms, mechanisms of action, and implications in cancer therapy.
Overview of CK1 Isoforms
The CK1 family consists of several isoforms, with CK1α, CK1δ, and CK1ϵ being the most studied. Each isoform has distinct roles in cellular functions:
- CK1α : Involved in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer. CK1α phosphorylates β-catenin, leading to its degradation and inhibition of downstream Wnt signaling .
- CK1δ : Plays a significant role in cell cycle progression and apoptosis. It interacts with proteins involved in microtubule dynamics and cytokinesis .
- CK1ϵ : Similar to CK1δ but has unique regulatory functions in circadian rhythms and cellular metabolism .
CK1 isoforms are involved in multiple signaling pathways and biological processes:
- Phosphorylation : CK1 phosphorylates various substrates that regulate key cellular functions. For instance, it phosphorylates proteins involved in the cell cycle, such as p53 and MDM2, influencing tumor suppression mechanisms .
- Signal Transduction : CK1 participates in receptor-coupled signal transduction pathways, impacting processes like apoptosis and cell survival. Dysregulation can lead to tumorigenesis .
- Circadian Rhythms : CK1 is essential for regulating circadian rhythms through its action on clock proteins like PER2 .
Case Studies and Research Findings
Recent studies highlight the role of CK1 in cancer biology:
- Tumor Progression : Altered expression or activity of CK1 isoforms has been linked to various cancers. For example, increased levels of CK1α have been associated with enhanced Wnt signaling and tumor growth in colorectal cancer models .
- Therapeutic Targeting : Inhibitors targeting CK1 have shown promise in preclinical studies. Umbralisib, a dual PI3K/CK1ϵ inhibitor, demonstrated efficacy in hematological malignancies by modulating immune responses and cancer cell survival pathways .
Data Table: Summary of CK1 Isoforms and Their Functions
Isoform | Function | Role in Cancer |
---|---|---|
CK1α | Regulates Wnt signaling | Dysregulation linked to colorectal cancer |
CK1δ | Involved in microtubule dynamics | Impacts cell cycle progression |
CK1ϵ | Regulates circadian rhythms | Potential target for therapeutic inhibition |
Challenges and Future Directions
While targeting CK1 presents a promising avenue for cancer therapy, several challenges remain:
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-8-13-15(9-11)22-17(18-13)19-16(20)10-12-5-3-4-6-14(12)21-2/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJFQATWFVODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.